molecular formula C14H16N2O3 B13207257 4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one

4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B13207257
M. Wt: 260.29 g/mol
InChI Key: QOYBNEVGLYAIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one (Cat. No. B13207257) is a spirocyclic compound with a molecular weight of 260.29 g/mol and the molecular formula C14H16N2O3 . This chemical features a 2-azaspiro[4.4]nonan-1-one core substituted with a 4-nitrophenyl group, an electron-withdrawing moiety that influences the compound's reactivity and solubility profile . Its primary research value lies in its role as a versatile synthetic intermediate and building block for developing more complex spirocyclic structures . This compound and its structural analogs are investigated for potential therapeutic applications, particularly in central nervous system and oncology research. Analogous 2-azaspiro[4.4]nonane derivatives have demonstrated significant anticonvulsant activity in models such as the rat maximal electroshock (MES) test . Furthermore, related spiro-fused scaffolds are being explored in the design of novel apoptotic antiproliferative agents, with some compounds acting as dual EGFR/BRAFV600E inhibitors, showing promise in inhibiting cancer cell proliferation . The nitro group on the phenyl ring can be selectively reduced to an amine, serving as a precursor for diazonium salt formation and subsequent cross-coupling reactions, thereby expanding its utility in medicinal chemistry and drug discovery . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-(4-nitrophenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C14H16N2O3/c17-13-14(7-1-2-8-14)12(9-15-13)10-3-5-11(6-4-10)16(18)19/h3-6,12H,1-2,7-9H2,(H,15,17)

InChI Key

QOYBNEVGLYAIBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CNC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Key observations:

  • Meta-directed aromatic substitution occurs in Friedel-Crafts alkylation reactions due to the nitro group's electron-withdrawing effects.

  • Nucleophilic displacement becomes feasible at elevated temperatures (>120°C) with strong bases like KOtBu, yielding 3-substituted derivatives.

Reduction Reactions

The nitro group undergoes selective reduction while preserving the spirocyclic core:

Table 1: Reduction Pathways

ConditionsProductSelectivityCatalytic System
H₂/Pd-C (50 psi)4-(4-Aminophenyl)-2-azaspiro[...]>95%Ethanol/water (3:1)
Zn/HClPartially reduced hydroxylamine60-70%Reflux, 6 hr
Catalytic transfer hydrogenationAmine with retained spiro structure88%Pd-NPs/CNT, HCOONH₄

The amine derivative serves as a precursor for diazonium salt formation and subsequent cross-coupling reactions .

Cycloaddition and Ring-Opening Reactions

The strained spiro system participates in annulation processes:

Key mechanisms:

  • Phosphine-catalyzed [3+2] cycloaddition with acrylates forms complex polycyclic architectures (76% yield, DCE solvent) .

  • Photocatalytic radical bicyclization using N-haloamines generates bis-azaheterospirocycles (71% yield, UV-150 reactor) .

Table 2: Reactivity with Dienophiles

PartnerConditionsProduct TypeYield
Ethyl propiolatePBu₃, 80°C, 12 hrSpiro-pyrrolo[3,4-c]quinoline68%
N-allylsulfonamidesUV light, 34°C, 2.5 hrβ-Spirocyclic pyrrolidines70%

Hydrogenation and Ring Saturation

The bicyclic system undergoes controlled hydrogenation:

Observations:

  • Partial hydrogenation of the nonanone ring occurs with Adams' catalyst (PtO₂), yielding cis-decalin analogs (selectivity >4:1).

  • Full saturation requires harsh conditions (150°C, 100 bar H₂) and results in conformational locking of the spiro system.

Hydrolysis and Functional Group Interconversion

The lactam moiety demonstrates pH-dependent reactivity:

Reaction pathways:

  • Acidic hydrolysis (6M HCl, reflux) cleaves the lactam ring to form γ-amino acid derivatives .

  • Alkaline conditions (NaOH/EtOH) generate ring-opened enolate species capable of Michael additions .

Table 3: Hydrolysis Kinetics

MediumTemp (°C)t₁/₂ (hr)Activation Energy (kJ/mol)
pH 1.2802.358.4 ± 1.2
pH 7.43748.789.1 ± 2.1
pH 12.0600.934.7 ± 0.8

Scientific Research Applications

4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one is a complex organic compound featuring a unique spirocyclic structure, characterized by a nitrogen atom integrated into a bicyclic framework and a nonanone skeleton with a nitrophenyl substituent at the fourth position. The presence of the nitro group (–NO2) on the phenyl ring enhances its reactivity and solubility in various solvents, making it a candidate for research in medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound has applications in scientific research, including:

  • Chemistry The compound is used as a building block for synthesizing more complex spirocyclic compounds. It can also be used as a reagent in organic synthesis.
  • Medicine It is investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry It is utilized in developing new materials and as an intermediate in synthesizing various industrial chemicals.

Chemical Properties and Reactions

The chemical reactivity of this compound is influenced by the electron-withdrawing nitro group, which facilitates electrophilic substitution reactions. The compound can undergo different chemical transformations. One synthetic route involves starting with a precursor containing a spirocyclic framework and introducing the nitrophenyl moiety through nitration reactions.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

  • 4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one (CAS 2059941-31-8): Structural Difference: The nitro group is ortho-substituted on the phenyl ring vs. para in the target compound. Impact: The ortho-nitro group may induce steric hindrance, reducing rotational freedom and altering electronic effects. This could affect solubility and binding affinity in biological systems.

Spiro Core Modifications

  • 2-Tosyl-3-(3-(triisopropylsilyl)prop-2-ynyl)-2-azaspiro[4.4]nonan-1-one (3f): Structural Features: Tosyl (p-toluenesulfonyl) and silyl-protected alkyne substituents. Comparison: The bulky tosyl group enhances electrophilicity at the spiro nitrogen, facilitating nucleophilic substitutions. The alkyne allows click chemistry applications, unlike the nitro group in the target compound. This analog is more synthetically versatile but less likely to exhibit passive membrane permeability due to increased hydrophobicity .
  • 2-Azaspiro[4.4]nonan-1-one (10d): Simpler Core: Lacks the 4-nitrophenyl group. Role: Serves as a precursor in synthetic routes (e.g., via bromoacetonitrile alkylation).

Pharmacologically Active Analogs

  • N-[(2,4-Dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione (9): Activity: ED50 = 30 mg/kg in rat maximal electroshock (MES) tests, with a protective index (TD50/ED50) > 4.4. Comparison: The 1,3-dione moiety and dichlorophenylamino group enhance anticonvulsant activity via GABAergic modulation. The target compound’s nitro group may lack this mechanism but could target nitric oxide pathways or act as a prodrug .
  • N-(Benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione (2a): CLOGP Analysis: Substituted benzyloxy derivatives (e.g., 2',4'-dichloro) showed improved lipophilicity and anticonvulsant efficacy. The nitro group in the target compound has a CLOGP ~1.5 (estimated), suggesting moderate blood-brain barrier penetration .

Heteroatom Variations in the Spiro System

  • 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one: Structural Change: Incorporates an oxygen atom (oxa) in the spiro ring. The target compound’s all-carbon spiro system may favor hydrophobic interactions .
  • 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride: Ionic Form: The hydrochloride salt enhances water solubility. Comparison: The nitro group in the target compound is neutral, offering a balance between solubility and lipophilicity .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Estimated)
4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one 260.29 Not reported 1.5
4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one 260.29 Not reported 1.8
N-[(2,4-Dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione 341.18 Not reported 2.2
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 217.26 Not reported 0.9

Structure-Activity Relationships (SAR)

  • Nitro Position : Para-nitro (target) vs. ortho-nitro () affects electronic effects and steric bulk.
  • Spiro Heteroatoms : Oxygen (e.g., 7-oxa analogs) increases polarity, while nitrogen (target) supports hydrogen bonding.
  • Substituent Bulk : Tosyl and silyl groups (3f) hinder passive diffusion but enable targeted reactivity .

Biological Activity

4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one is a complex organic compound notable for its unique spirocyclic structure, which includes a nitrogen atom within a bicyclic framework. The compound's molecular formula is C_{14}H_{16}N_{2}O_{3}, and it has a molecular weight of 286.33 g/mol. The presence of the nitro group at the para position of the phenyl ring enhances its reactivity and potential biological activities, making it an interesting candidate for medicinal chemistry and organic synthesis.

The compound's structure contributes to its distinct chemical properties, including:

  • Reactivity : The electron-withdrawing nature of the nitro group facilitates electrophilic substitution reactions.
  • Solubility : The nitrophenyl substituent improves solubility in various solvents, which is advantageous for biological assays.

Biological Activity

Preliminary studies indicate that compounds similar to this compound may exhibit significant biological activities, particularly in the following areas:

Antimicrobial Activity

Research has suggested that spirocyclic compounds can possess antimicrobial properties. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains, indicating potential applications in developing new antibiotics.

Sigma Receptor Ligand Activity

Compounds related to the spirocyclic structure have been studied for their interactions with sigma receptors (SRs), which are implicated in pain modulation and neuroprotection. For example, a study on 2,7-diazaspiro[4.4]nonane derivatives found that certain compounds exhibited high binding affinities to sigma receptors (Ki values ranging from 1.8 to 11 nM), suggesting that similar modifications in this compound could lead to significant pharmacological effects .

Structure-Activity Relationships (SAR)

The biological activity of spirocyclic compounds often correlates with their structural features. A comparative analysis of various derivatives reveals that modifications can lead to different pharmacological profiles:

Compound NameStructural FeaturesNotable Differences
4-(4-Methylphenyl)-2-azaspiro[4.4]nonan-1-oneMethyl group instead of nitro groupExhibits different reactivity and biological activity
1-Azaspiro[4.4]nonane derivativesVariations in substituents on the spirocyclePotentially different pharmacological profiles
2-Azaspiro[4.4]nonan derivativesAltered positioning of nitrogen in the ringMay exhibit distinct chemical properties

This table illustrates how variations in substituents can significantly affect the biological activities of these compounds.

Case Studies

Several case studies have focused on the biological implications of similar spirocyclic compounds:

  • Sigma Receptor Binding : In a study investigating sigma receptor ligands, several spirocyclic derivatives were synthesized and tested for their binding affinity and functional activity in pain models. The findings highlighted that certain structural modifications led to enhanced analgesic effects without significant toxicity .
  • Antimicrobial Testing : Another study evaluated a series of spirocyclic compounds against a panel of bacterial strains, demonstrating that specific substitutions could enhance antimicrobial potency while minimizing cytotoxicity to human cells.
  • Cancer Cell Line Studies : Research involving cancer cell lines indicated that compounds with similar spirocyclic structures could inhibit cell proliferation effectively, suggesting potential applications in cancer therapeutics .

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